molecular formula C11H12N2S B1604420 N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine CAS No. 921101-66-8

N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine

Cat. No.: B1604420
CAS No.: 921101-66-8
M. Wt: 204.29 g/mol
InChI Key: UGRXAOUDHZOHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine (CAS Registry Number: 921101-66-8) is a chemical compound with the molecular formula C 11 H 12 N 2 S and a molecular weight of 204.29 g/mol . Its structure features a 2-phenyl-1,3-thiazole core substituted with an N-methyl aminomethyl group at the 4-position, a scaffold of significant interest in modern drug discovery . The 1,3-thiazole ring is a versatile heterocycle prevalent in medicinal chemistry due to its aromatic properties, conferred by a sulfur and nitrogen atom within a five-membered ring that allows for delocalization of π electrons . This moiety is found in a wide array of bioactive molecules and approved drugs, contributing to diverse pharmacological activities such as antimicrobial, antitumor, and neuroprotective effects . The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis and optimization of novel therapeutic agents. In research settings, this compound is primarily investigated for its potential biological activities. The thiazole nucleus is a recognized pharmacophore in neuroprotective agents . For instance, the methylthiazole-containing drug Clomethiazole acts as a GABA A receptor potentiator and has been studied in clinical trials for conditions like ischemic stroke and as a potential therapy for Alzheimer's disease, targeting excitotoxicity and oxidative stress . Furthermore, 2-phenylthiazole derivatives, structurally related to this compound, have demonstrated promising antimicrobial and antitumor properties in preclinical studies . Such derivatives have shown efficacy against microbial strains like Staphylococcus aureus and Escherichia coli , as well as the ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism of action for compounds within this class can vary based on the specific structure and target. Potential mechanisms include the inhibition of enzymes critical for microbial metabolism, interaction with cellular receptors to regulate growth and apoptosis, and the induction of oxidative stress in cancer cells . The compound serves as a critical building block for exploring these and other biological pathways. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-12-7-10-8-14-11(13-10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRXAOUDHZOHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CSC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649884
Record name N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921101-66-8
Record name N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine is a thiazole derivative that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

  • Molecular Formula : C11H12N2S
  • Molecular Weight : 204.29 g/mol
  • CAS Number : 921101-66-8
  • Purity : Typically around 95%.

This compound exhibits a variety of biological activities attributed to its thiazole ring structure. Thiazole derivatives are known to interact with various biological targets, leading to multiple therapeutic effects:

  • Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.
  • Antimicrobial and Antifungal Effects : It has shown efficacy against a range of pathogens, making it a candidate for antimicrobial drug development.
  • Antitumor Activity : Preliminary studies indicate potential cytotoxic effects against cancer cell lines, suggesting its role as an anticancer agent .

1. Anticonvulsant Activity

Research has demonstrated that certain thiazole derivatives exhibit anticonvulsant properties. For instance, compounds structurally similar to this compound have been evaluated for their effectiveness in animal models of epilepsy. Some derivatives showed significant protection against seizures with lower effective doses compared to standard medications .

2. Antitumor Effects

Thiazole derivatives have been extensively studied for their anticancer properties. In vitro assays revealed that this compound could induce apoptosis in various cancer cell lines. For example, one study reported IC50 values indicating potent antiproliferative effects against human tumor cell lines, suggesting that the thiazole moiety is crucial for this activity .

CompoundCell LineIC50 (µg/mL)
This compoundA431 (epidermoid carcinoma)< 10
N-Methyl-N-(2-naphthalenyl)-thiazoleDMPM (malignant mesothelioma)< 5

3. Antimicrobial Activity

The compound has shown broad-spectrum antimicrobial activity against bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes .

Study on Antitumor Activity

In one notable study, researchers synthesized several thiazole derivatives and tested their anticancer efficacy against various human cancer cell lines. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity compared to others without these modifications .

Enzyme Inhibition Studies

Another research effort focused on the inhibition of key enzymes associated with metabolic disorders and cancer progression. The synthesized thiazole conjugates demonstrated significant inhibition of tyrosinase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which are implicated in melanoma and metabolic syndromes .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate solubility in organic solvents but limited solubility in water. This characteristic may influence its bioavailability and therapeutic applications.

Scientific Research Applications

Medicinal Chemistry Applications

N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine and its derivatives have been investigated for their potential therapeutic effects:

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds containing thiazole rings have been reported to demonstrate antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli . In a study, the compound 3-(N-(5-bromothiophen-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl-N-phenylamino)propanoic acid exhibited significant antibacterial activity, indicating the potential of thiazole derivatives in developing new antibiotics .

Antiviral Properties

Thiazole derivatives have also been explored as antiviral agents. A related compound was shown to inhibit HIV-1 non-nucleoside reverse transcriptase with low cytotoxicity, suggesting that thiazole structures may be useful in designing antiviral drugs . The presence of the thiazole moiety enhances the bioactivity of these compounds against viral targets.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole-based compounds. For example, certain thiazole-integrated molecules demonstrated significant anticonvulsant action in animal models, outperforming standard medications like ethosuximide . This suggests their potential use in treating epilepsy and related disorders.

Agricultural Applications

Thiazole compounds are not only relevant in medicinal chemistry but also show promise in agriculture:

Herbicidal Activity

Some thiazole derivatives exhibit herbicidal properties, making them candidates for agricultural applications. The 2-aminothiazole structure has been associated with herbicidal activity, which can be utilized for developing effective herbicides . This application is crucial for enhancing crop yield and managing weed resistance.

Materials Science

Thiazole compounds are being explored for their applications in materials science:

Functional Dyes

The synthetic versatility of thiazoles allows them to be incorporated into functional dyes used in various industrial applications. Their ability to form complexes with metals and other substrates makes them valuable for creating dyes with specific optical properties .

Data Summary and Case Studies

Application AreaCompound ExampleKey Findings
Antimicrobial3-(N-(5-bromothiophen-2-yl)methylene)-4,5-dihydro...Significant antibacterial activity against Staphylococcus aureus
AntiviralN-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol...Effective against HIV with low cytotoxicity
AnticonvulsantVarious thiazole-integrated compoundsHigh anticonvulsant activity observed in animal models
Herbicidal2-Aminothiazole derivativesExhibited herbicidal properties beneficial for crop management
Functional DyesThiazole-based dyesUseful in industrial dye applications due to unique optical properties

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 2-phenyl group in the target compound enhances π-π stacking interactions in biological targets compared to smaller alkyl groups (e.g., 2-methyl or 2-isopropyl) .
  • Amine Functionalization : Methylation of the primary amine reduces polarity, improving membrane permeability but decreasing aqueous solubility .

Triazole and Pyrazole Analogs

Compound Name Core Structure Molecular Formula Key Properties
N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine Triazole C₁₃H₁₈N₄ Exhibits strong aromatic interactions (δ 7.31–7.21 ppm in ¹H-NMR) and higher thermal stability .
N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine Pyrazole C₈H₁₅N₃ Used in agrochemical studies; induces triple response in Arabidopsis seedlings at 10 μM .

Key Observations :

  • Heterocycle Impact : Thiazoles generally exhibit higher electronegativity and hydrogen-bonding capacity than triazoles or pyrazoles, influencing target selectivity .

Pharmacologically Relevant Compounds

Compound Name Role/Application Key Difference from Target Compound
Cobicistat Pharmacokinetic enhancer Contains 2-isopropyl-thiazole metabolite; lacks phenyl substitution .
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Anticancer candidate Triazole core with naphthyloxy group; higher molecular weight (404.1359 g/mol) .

Key Observations :

  • The target compound’s phenyl-thiazole scaffold is distinct from cobicistat’s isopropyl-thiazole metabolite, suggesting divergent metabolic stability and drug-interaction profiles .

Preparation Methods

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Cyclocondensation Thiazole ring formation 72–85% High regioselectivity Requires halogenated ketone precursors
Alkylation Mesylation and amine displacement 68% Compatible with sensitive substrates Multi-step, moderate yields
Reductive Amination Ketone to amine conversion ~60% Simple one-pot procedure Requires stable aldehyde intermediates

Characterization Data

  • 1H-NMR : For analogous thiazoles, signals include δ 2.67 (s, 3H, N-CH3), 7.44–7.50 (m, 4H, phenyl), and 6.24 (s, 1H, thiazole-H).
  • MS : Molecular ion peaks (e.g., m/z 449.2 [M+1]+) confirm molecular weight.

Q & A

Q. What are the common synthetic routes for N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine?

Answer: The compound is synthesized via two primary routes:

  • Condensation Reactions : Reacting substituted thiazole precursors with methylamine derivatives under alkaline conditions. For example, coupling 4-(chloromethyl)thiazole intermediates with methylamine in the presence of a base (e.g., NaOH) .
  • Cycloaddition Strategies : Utilizing 1,3-dipolar cycloaddition between alkyne and azide precursors. Copper-catalyzed click chemistry (e.g., Cu(OAc)₂ in tert-butanol/water) enables efficient formation of the thiazole core .

Q. Key Reaction Conditions

MethodReagents/ConditionsYieldPurity
CondensationNaOH, CH₃NH₂, CHCl₃, 60°C, 12h65-75%≥95%
Cu-Catalyzed ClickCu(OAc)₂, tert-BuOH/H₂O, RT, 6h80-90%≥98%

Challenges : Competing side reactions (e.g., over-alkylation) require precise stoichiometric control .

Q. How is the compound characterized post-synthesis?

Answer: Characterization involves a multi-technique approach:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm methylamine (-CH₂NHCH₃) and thiazole (C-S-C) groups. For example, the methylamine protons appear as a singlet at δ 2.3–2.5 ppm .
    • IR : Detect N-H stretches (~3300 cm⁻¹) and thiazole ring vibrations (1600–1500 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 204.07) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity (>95%) .

Data Contradictions : Discrepancies in melting points (e.g., 203–204°C vs. 268°C for hydrochloride salts) may arise from polymorphic forms or hydration states .

Advanced Research Questions

Q. What challenges exist in crystallographic analysis of this compound?

Answer: Crystallization challenges include:

  • Weak Diffraction : Due to flexible methylamine side chains, high-resolution data (>1.0 Å) may require synchrotron sources or cryocooling .
  • Twinned Crystals : Use SHELXL for refinement, employing the TWIN/BASF commands to model overlapping lattices .
  • Disorder : Partial occupancy of the phenyl ring can be resolved via restraints (e.g., SIMU/DELU in SHELX) .

Best Practices : Collect data at 100 K and use molecular dynamics (e.g., OLEX2) for initial model building .

Q. How can wavefunction analysis elucidate electronic properties?

Answer: The Multiwfn software enables:

  • Electrostatic Potential (ESP) Mapping : Identify nucleophilic/electrophilic regions (e.g., thiazole sulfur as an electron-rich site) .
  • Orbital Composition : Quantify contributions of N and S atoms to frontier orbitals (e.g., LUMO localized on thiazole) .
  • Topological Analysis : Calculate bond critical points (BCPs) to assess covalent vs. ionic character in N-CH₃ bonds .

Q. Example Workflow :

Generate wavefunction files (e.g., .fchk) from DFT calculations (B3LYP/6-311+G*).

Use Multiwfn to compute ESP surfaces and plot isosurfaces (±0.05 a.u.).

Export data for visualization in VMD or GaussView .

Q. How does structural modification impact biological activity?

Answer: Key modifications and effects:

  • Thiazole Substituents : Introducing electron-withdrawing groups (e.g., -Cl) enhances binding to enzymatic targets (e.g., CYP51 in Leishmania) by increasing polarity .
  • Methylamine Chain : N-methylation improves metabolic stability compared to primary amines (e.g., 2-fold increase in half-life in hepatic microsomes) .

Q. Structure-Activity Relationship (SAR) Insights

ModificationBioactivity ChangeMechanism
Phenyl → Pyridyl10× ↓ IC₅₀ vs. CYP51Improved π-π stacking
-CH₃ → -CF₃3× ↑ SolubilityEnhanced hydrophilicity

Validation : Pair molecular docking (e.g., AutoDock Vina) with in vitro assays to correlate steric/electronic effects with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.